molecular formula C5H6FN3 B580011 2-Fluoro-6-methylpyrimidin-4-amine CAS No. 18260-54-3

2-Fluoro-6-methylpyrimidin-4-amine

Cat. No.: B580011
CAS No.: 18260-54-3
M. Wt: 127.122
InChI Key: YUZKBMLAPPMIAD-UHFFFAOYSA-N
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Description

2-Fluoro-6-methylpyrimidin-4-amine is a pyrimidine derivative featuring a fluorine atom at position 2, a methyl group at position 6, and an amine group at position 4. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3, making them pivotal in medicinal chemistry due to their structural similarity to nucleic acid bases. The fluorine substituent enhances electronegativity and metabolic stability, while the methyl group contributes to lipophilicity and steric effects.

Properties

CAS No.

18260-54-3

Molecular Formula

C5H6FN3

Molecular Weight

127.122

IUPAC Name

2-fluoro-6-methylpyrimidin-4-amine

InChI

InChI=1S/C5H6FN3/c1-3-2-4(7)9-5(6)8-3/h2H,1H3,(H2,7,8,9)

InChI Key

YUZKBMLAPPMIAD-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)F)N

Synonyms

Pyrimidine, 4-amino-2-fluoro-6-methyl- (8CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Substituents (Position) Key Properties/Applications References
2-Fluoro-6-methylpyrimidin-4-amine 2-F, 6-CH₃, 4-NH₂ High electronegativity, potential kinase inhibition Inferred
2-Methoxy-6-methylpyrimidin-4-amine 2-OCH₃, 6-CH₃, 4-NH₂ Reduced electronegativity vs. F; increased hydrogen-bonding capacity
4-Methyl-6-phenylpyrimidin-2-amine 2-NH₂, 4-CH₃, 6-Ph Dihedral angle variations in crystal packing; pesticide applications
5-Fluoro-2-methoxypyrimidin-4-amine 2-OCH₃, 5-F, 4-NH₂ Altered electronic effects due to F at position 5
6-(2-Fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine Fused pyridine-pyrimidine, 4-NH₂ Enhanced π-π stacking; kinase inhibitor candidates

Key Observations:

  • Electronic Effects: Fluorine at position 2 (vs.
  • Crystal Packing: Analogues like 4-Methyl-6-phenylpyrimidin-2-amine exhibit variable dihedral angles (29–46°) between aromatic rings, suggesting that substituents at position 6 influence solid-state interactions .

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